Atracurium dioxalate

Description

Properties

IUPAC Name |

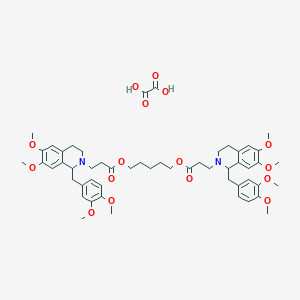

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N2O12.C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHJROIKMLEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H68N2O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64228-78-0 | |

| Record name | 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 2,2′-(1,5-pentanediyl) ester, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64228-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Michael Addition-Transesterification Approach (CN101845017A)

This method bypasses the challenging synthesis of intermediate 4,10-dioxy-3,11-dioxo-1,12-13 diene by employing a tandem Michael addition and transesterification sequence. Tetrahydropapaverine enantiomers (R or S) react with methyl acrylate or ethyl propenoate in methanol/ethanol under reflux (1.5–3 hours), forming 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline]-acrylate esters. Subsequent transesterification with pentanediol in toluene, catalyzed by potassium tert-butoxide (0.08–0.12 eq), yields the dioxalate precursor after oxalic acid salification.

Key parameters:

Diacrylate Condensation-Resolution Method (WO2010128518A2)

This route resolves racemic tetrahydropapaverine using N-acetyl-D-leucine in isopropanol, followed by condensation with 1,5-pentanediol diacrylate in acetic acid (70–75°C, 5–6 hours). The resolved R-tetrahydropapaverine undergoes quaternization with methyl benzenesulfonate in acetonitrile (20–25°C, 48 hours) to yield the besylate, which is converted to dioxalate via oxalic acid precipitation.

Critical steps:

-

Resolution efficiency : >98% enantiomeric excess using N-acetyl-D-leucine.

-

Purification : Excess tetrahydropapaverine removed via amide formation with acetic anhydride.

Comparative Analysis of Methodologies

The Michael addition route demonstrates superior yield and simplicity by eliminating chromatographic steps, whereas the diacrylate method achieves higher enantiomeric purity through resolution.

Optimization Strategies and Industrial Considerations

Solvent Selection and Temperature Control

Catalytic System Enhancements

-

Potassium tert-butoxide loadings : Increasing from 0.08 to 0.12 eq improves transesterification rate by 40% but risks base-induced degradation.

-

Acetic acid concentration : Higher acetic acid (10–15% v/v) accelerates diacrylate condensation but complicates post-reaction neutralization.

Case Studies from Patent Examples

Example 1 (CN101845017A)

Chemical Reactions Analysis

Types of Reactions

Atracurium dioxalate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing critical roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce different oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in compounds with altered functional groups .

Scientific Research Applications

Medical Applications

1.1 Anesthesia

Atracurium dioxalate is widely utilized in anesthetic practice to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures. It acts as a competitive antagonist at the neuromuscular junction, blocking the action of acetylcholine at the nicotinic receptors, which prevents muscle contraction .

1.2 Indications for Use

- Endotracheal Intubation : Atracurium is effective in achieving rapid muscle relaxation, thereby facilitating easier intubation.

- Skeletal Muscle Relaxation : It allows for prolonged muscle relaxation during surgeries, particularly in patients requiring mechanical ventilation .

Pharmacological Properties

This compound has several pharmacokinetic properties that enhance its utility in clinical settings:

- Metabolism : Atracurium undergoes a unique degradation process known as Hofmann elimination, which allows it to be metabolized independently of renal function. This characteristic makes it suitable for patients with renal impairment .

- Half-Life : The elimination half-life of atracurium is approximately 20 minutes, which supports its use in surgeries requiring short-acting neuromuscular blockade .

Research Applications

3.1 In Vitro Studies

Recent studies have indicated that atracurium can promote differentiation in astroglial cells while reducing tumor engraftment in glioblastoma stem cells (GSCs). For instance:

- Cell Proliferation Assay : At concentrations of 10 µM and higher, atracurium significantly increased the percentage of GFP-positive GSCs, suggesting potential applications in cancer research and therapy .

3.2 In Vivo Studies

Animal studies have demonstrated various effects of atracurium:

- Neuromuscular Blockade : In rat models, atracurium induced significant neuromuscular blockade, providing insights into its efficacy and safety profile in vivo .

- Bronchoconstriction : Atracurium has been shown to induce bronchoconstriction in certain mouse strains, providing a model for studying airway hyperresponsiveness and potential therapeutic interventions .

Case Study 1: Use in Renal Impairment

A clinical study assessed the pharmacokinetics of atracurium in patients with varying degrees of renal function. The results indicated that atracurium's pharmacokinetic profile remained stable despite renal impairment, making it a preferred choice for patients with compromised kidney function.

| Parameter | Normal Renal Function | Impaired Renal Function |

|---|---|---|

| Total Duration of Neuromuscular Blockade | 64.1 ± 7.2 min | 51.8 ± 11.5 min |

| Recovery Index | 16.7 ± 4.1 min | 9.6 ± 2.0 min |

Case Study 2: Efficacy in Cancer Treatment

In an experimental setup involving GSCs, atracurium was administered at varying concentrations to evaluate its effects on cell differentiation and survival rates.

| Concentration (µM) | % GFP-positive Cells |

|---|---|

| 3 | 15.4 |

| 10 | 81.1 |

| 20 | 86.8 |

These findings suggest that atracurium may have applications beyond anesthesia, potentially influencing cancer treatment strategies.

Mechanism of Action

Atracurium dioxalate exerts its effects by competitively binding to cholinergic receptor sites on the motor end-plate, antagonizing the neurotransmitter action of acetylcholine . This binding inhibits neuromuscular transmission, leading to muscle relaxation. The compound undergoes Hofmann elimination, a non-enzymatic process that breaks down this compound into inactive metabolites . This mechanism is independent of renal or hepatic function, making it advantageous in patients with compromised organ function .

Comparison with Similar Compounds

Table 1. Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | Atracurium | Cisatracurium | Rocuronium | Vecuronium |

|---|---|---|---|---|

| ED95 (mg/kg) | 0.2 | 0.05 | 0.3 | 0.05 |

| Onset Time (min) | 3 | 5–7 | 1–2 | 3–4 |

| Duration (min) | 20–35 | 40–60 | 30–90 | 25–40 |

| Clearance (mL/min) | 499–1,440* | 425 | 210–250 | 3–5 (hepatic) |

| Histamine Release | Yes (>2×ED95) | No | No | No |

| Laudanosine Production | High | Low | None | None |

Additional Considerations

- Special Populations: Atracurium’s volume of distribution in obese patients aligns with non-obese individuals, but dosing should follow ideal body weight .

- Antimicrobial Effects : Atracurium, rocuronium, and mivacurium inhibit bacterial growth in infusion solutions at ≥512 µg/mL, though systemic antibacterial effects are absent .

- Drug Interactions : Pancuronium pre-treatment reduces succinylcholine-induced fasciculations but prolongs atracurium’s blockade .

Biological Activity

Atracurium dioxalate is a neuromuscular blocking agent belonging to the benzylisoquinolinium class, primarily used in anesthesia to facilitate intubation and muscle relaxation during surgical procedures. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.

This compound acts as a competitive antagonist at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor end plate, preventing acetylcholine from inducing muscle contraction. This mechanism results in muscle paralysis necessary for surgical interventions. The drug undergoes Hofmann elimination and ester hydrolysis for metabolism, which makes it suitable for patients with renal or hepatic impairments, as its metabolism is not significantly affected by these conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Half-life : Approximately 20 minutes.

- Metabolism : Primarily through Hofmann elimination and plasma esterases.

- Excretion : Metabolites include laudanosine, which can have CNS stimulating effects but lacks neuromuscular blocking activity .

Biological Activity

This compound demonstrates several biological activities relevant to its clinical use:

- Neuromuscular Blockade : Effective in providing muscle relaxation during surgery.

- Histamine Release : Known to induce histamine release from mast cells, which can lead to cardiovascular effects such as hypotension and bronchospasm .

- Allergic Reactions : Case studies have documented anaphylactic reactions associated with atracurium administration, indicating potential IgE-mediated hypersensitivity responses .

Case Studies

-

Anaphylaxis Case Report :

A 13-year-old male developed anaphylaxis during anesthesia induction with atracurium. The patient exhibited severe bronchoconstriction and hypotension despite treatment with bronchodilators and corticosteroids. Skin prick tests later indicated a positive response to atracurium, suggesting a potential allergic reaction . -

Comparative Study of Cisatracurium vs. Atracurium :

A randomized clinical trial compared the effects of cisatracurium and atracurium in 60 patients undergoing abdominal surgery. Results showed that cisatracurium provided better hemodynamic stability and reduced histamine release compared to atracurium, highlighting the importance of drug selection based on patient safety profiles .

Table 1: Comparison of this compound with Other Neuromuscular Blockers

| Property | This compound | Cisatracurium | Rocuronium |

|---|---|---|---|

| Onset of Action | 2-3 minutes | 2-3 minutes | 1-2 minutes |

| Duration of Action | 30-60 minutes | 30-60 minutes | 30-40 minutes |

| Histamine Release | Moderate | Low | None |

| Metabolism | Hofmann elimination | Plasma esterase | Hepatic |

| Clinical Use | Surgical anesthesia | Surgical anesthesia | Rapid sequence intubation |

Q & A

Q. How can researchers address interpatient variability in atracurium dosing requirements during long-term ICU studies?

- Methodological Answer: Employ nonlinear curve-fitting to model cumulative dose requirements using the formula: , where represents the steady-state infusion rate. Monitor infusion rates (typically 4.5–29.5 mcg/kg/min) and adjust based on pharmacodynamic variability. Use repeated-measures ANOVA to analyze trends in dose requirements over time .

Q. What analytical techniques are suitable for quantifying impurities in this compound formulations?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection, referencing pharmacopeial standards (e.g., EP, USP) for impurities like 4-[4-(Pyrimidin-2-yl)-piperazin-1-yl]butyl acetate dioxalate (Impurity F) and bis[4-(piperazin-1-yl)butyl] cyclopentane-diacetate dioxalate (Impurity H). Validate methods per ICH guidelines for specificity, accuracy, and linearity .

Advanced Research Questions

Q. How does this compound differentially inhibit nicotinic acetylcholine receptor (nAChR) subtypes (e.g., neuromuscular vs. ganglionic)?

- Methodological Answer: Conduct patch-clamp electrophysiology on heterologously expressed α1β1δε (neuromuscular) and α3β4/α3β4α5 (ganglionic) nAChRs. Compare concentration-response curves for acetylcholine (ACh) in the presence of atracurium (e.g., 10 µM). Note that neuromuscular receptors show ACh-dependent antagonism (competitive inhibition), while ganglionic receptors exhibit ACh-independent blockade (noncompetitive/open-channel block) .

Q. What methodological strategies resolve contradictions in atracurium’s lifespan effects observed in C. elegans models?

- Methodological Answer: Use RNAi knockdown (e.g., unc-38) alongside atracurium treatment to dissect FOXO/DAF-16 pathway activation. Monitor healthspan (e.g., pharyngeal pumping rate) and lifespan via Kaplan-Meier analysis. Note that unc-38 RNAi alone extends lifespan, but combined with atracurium, this benefit diminishes, suggesting pathway saturation or off-target effects. Validate with fluorescent DAF-16 nuclear localization assays .

Q. How can closed-loop feedback systems optimize the study of drug interactions between atracurium and depolarizing agents like succinylcholine?

- Methodological Answer: Implement a model-driven feedback loop to maintain constant neuromuscular blockade (e.g., 90% T1 suppression). Pre-administer succinylcholine and measure its impact on atracurium’s steady-state infusion rate (). Use Mann-Whitney U tests to compare between interaction and control groups. Note that succinylcholine potentiates atracurium’s effects indefinitely during prolonged infusions .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on atracurium’s ACh receptor subtype specificity?

- Methodological Answer: Reconcile discrepancies by contextualizing experimental conditions. For example, α3β4 nAChR inhibition data may vary depending on co-expressed subunits (e.g., α5). Use subunit-specific antibodies in Western blots to confirm receptor composition. Cross-validate findings with radioligand binding assays using selective antagonists like α-conotoxins .

Q. What statistical approaches are recommended for analyzing time-dependent variability in atracurium’s infusion requirements?

- Methodological Answer: Apply mixed-effects models to account for intra- and inter-patient variability. Include fixed effects (e.g., time, baseline TOFR) and random effects (e.g., patient-specific infusion rate drift). Use Akaike Information Criterion (AIC) to compare model fit across studies .

Ethical & Regulatory Considerations

Q. How can researchers ensure compliance with pharmacopeial standards in impurity profiling studies?

- Methodological Answer: Source reference standards for impurities (e.g., Impurity F, G, H) from accredited suppliers (e.g., EDQM for EP standards). Document batch-specific chromatograms and mass spectra (LC-MS) to confirm identity. Cross-check against regulatory guidelines (e.g., ICH Q3A/B) for reporting thresholds .

Q. What ethical safeguards are critical when designing long-term atracurium studies in ICU patients?

- Methodological Answer: Obtain informed consent for prolonged neuromuscular blockade (>24 hours). Predefine termination criteria (e.g., TOFR ≥0.9, adverse hemodynamic events). Ensure immediate availability of reversal agents (e.g., neostigmine) and emergency ventilation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.